molecular formula C19H13Cl3N2O3 B11559135 2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide

2-(4-Chlorophenoxy)-N'-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide

Cat. No.: B11559135
M. Wt: 423.7 g/mol
InChI Key: KQECLHBGNYMCKA-AUEPDCJTSA-N
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Description

2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chlorophenoxy and dichlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to produce 2-(4-chlorophenoxy)acetohydrazide. The final step involves the condensation of 2-(4-chlorophenoxy)acetohydrazide with 5-(2,5-dichlorophenyl)furan-2-carbaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenoxy and dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)acetic acid
  • 5-(2,5-Dichlorophenyl)furan-2-carbaldehyde
  • 2-(4-Chlorophenoxy)acetohydrazide

Uniqueness

2-(4-Chlorophenoxy)-N’-[(E)-[5-(2,5-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its combination of chlorophenoxy and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H13Cl3N2O3

Molecular Weight

423.7 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C19H13Cl3N2O3/c20-12-1-4-14(5-2-12)26-11-19(25)24-23-10-15-6-8-18(27-15)16-9-13(21)3-7-17(16)22/h1-10H,11H2,(H,24,25)/b23-10+

InChI Key

KQECLHBGNYMCKA-AUEPDCJTSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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